4-Hydroxy-2-methoxybenzaldehyde CAS number and physical properties
4-Hydroxy-2-methoxybenzaldehyde CAS number and physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Hydroxy-2-methoxybenzaldehyde, a significant aromatic aldehyde. This document details its chemical identity, physical properties, and relevant experimental protocols, designed to support research and development activities.
Chemical Identity and Properties
4-Hydroxy-2-methoxybenzaldehyde, also known as 4-hydroxy-o-anisaldehyde, is a substituted benzaldehyde (B42025) with the chemical formula C₈H₈O₃.[1][2][3] Its unique substitution pattern makes it a valuable intermediate in organic synthesis.
Table 1: Chemical Identifiers for 4-Hydroxy-2-methoxybenzaldehyde
| Identifier | Value |
| CAS Number | 18278-34-7[1][2][4][5][6] |
| Molecular Formula | C₈H₈O₃[1][2][3] |
| Molecular Weight | 152.15 g/mol [1][2][7] |
| IUPAC Name | 4-Hydroxy-2-methoxybenzaldehyde |
| Synonyms | 4-Hydroxy-o-anisaldehyde[6] |
| Beilstein/REAXYS Number | 2045122[1][4] |
| PubChem CID | 519541[7] |
Table 2: Physical Properties of 4-Hydroxy-2-methoxybenzaldehyde
| Property | Value | Source |
| Physical State | White to pale brown powder/crystalline solid | [4],[7] |
| Melting Point | 158-161 °C | [1] |
| Boiling Point | 312-313 °C (estimated) | [4] |
| Solubility | Soluble in organic solvents like ether and ethyl acetate.[7] Water solubility is estimated at 21430 mg/L at 25 °C.[4] | |
| logP (o/w) | 1.781 (estimated) | [4] |
| Assay Purity | ≥98.0% (HPLC) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and application of chemical compounds. The following sections provide standardized protocols for determining key physical properties and for the synthesis of 4-Hydroxy-2-methoxybenzaldehyde.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies a high-purity compound.
Principle: The melting point is determined by heating a small, powdered sample of the organic solid in a capillary tube and observing the temperature range from the first sign of melting to the complete liquefaction of the material.[1][4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the 4-Hydroxy-2-methoxybenzaldehyde sample is completely dry and finely powdered using a mortar and pestle.
-
Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end gently on a hard surface.[5][6]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[1] Ensure the thermometer bulb is correctly positioned next to the sample.
-
Heating: Heat the apparatus rapidly to a temperature approximately 10-15 °C below the expected melting point (158 °C). Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[4]
-
Observation: Carefully observe the sample. Record the temperature (T1) at which the first drop of liquid appears.
-
Final Reading: Continue heating at the slow rate and record the temperature (T2) at which the last crystal of the solid melts.
-
Melting Range: The melting point is reported as the range T1-T2. For a pure sample, this range should be narrow (0.5-1.0 °C).[1]
-
Replicates: Conduct at least two more determinations to ensure consistency. Use a fresh sample and capillary tube for each measurement.
Synthesis of 4-Hydroxy-2-methoxybenzaldehyde
A patented method describes the synthesis of 4-Hydroxy-2-methoxybenzaldehyde from m-methoxyphenol.[3]
Principle: The synthesis involves a two-step process:
-
Esterification: Protection of the hydroxyl group of m-methoxyphenol by acetylation.
-
Vilsmeier-Haack Reaction: Formylation of the resulting 3-acetoxyanisole, followed by deacetylation under acidic conditions to yield the final product.[3]
Materials:
-
m-Methoxyphenol (3-hydroxyanisole)
-
Acetic anhydride
-
Ionic liquid catalyst (e.g., 1-butyl-3-methylimidazolium acetate)
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Water
Procedure:
-
Step 1: Synthesis of 3-Acetoxyanisole
-
In a reactor, dissolve m-methoxyphenol in acetic anhydride.
-
Add the ionic liquid catalyst. The weight ratio of m-methoxyphenol:acetic anhydride:catalyst should be approximately 1:1.2:0.1.[3]
-
Heat the mixture to 60 °C and maintain for 2 hours with stirring.
-
After the reaction is complete, separate the product, 3-acetoxyanisole, by vacuum distillation.[3]
-
-
Step 2: Synthesis of 4-Hydroxy-2-methoxybenzaldehyde
-
Introduce the obtained 3-acetoxyanisole, DMF, and phosphorus oxychloride into a reactor to perform the Vilsmeier-Haack reaction.
-
After the reaction, carefully add the reaction mixture to water with stirring. This will precipitate 2-methoxy-4-acetoxybenzaldehyde.
-
Increase the temperature and continue stirring to facilitate the hydrolysis (deacetylation) of the acetyl group, which occurs under the acidic conditions generated.[3]
-
Allow the mixture to stand and separate the organic layer.
-
Wash the organic layer with water and then distill to remove residual water, yielding the final product, 4-Hydroxy-2-methoxybenzaldehyde.[3]
-
Biological Activity Context (Isomer)
While direct, extensive signaling pathway studies for 4-Hydroxy-2-methoxybenzaldehyde are not widely published, research on its isomer, 2-Hydroxy-4-methoxybenzaldehyde (2H4MB) , provides valuable insight into the potential biological activities of this class of compounds. 2H4MB has been shown to exhibit antifungal properties against Fusarium graminearum.[8]
The mechanism of action involves the disruption of several key cellular processes:[8]
-
Ergosterol (B1671047) Biosynthesis: Inhibition of enzymes in the ergosterol pathway, compromising fungal membrane integrity.
-
Redox Metabolism: Induction of oxidative stress through increased reactive oxygen species (ROS) and altered activity of antioxidant enzymes like catalase and superoxide (B77818) dismutase.
-
DON Biosynthesis: Downregulation of genes involved in the production of deoxynivalenol (B1670258) (DON), a mycotoxin.
This guide serves as a foundational resource for professionals working with 4-Hydroxy-2-methoxybenzaldehyde. The provided data and protocols are intended to ensure accurate and reproducible experimental outcomes.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. pennwest.edu [pennwest.edu]
- 3. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. Page loading... [guidechem.com]
- 8. Frontiers | 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis [frontiersin.org]
